molecular formula C20H25FN4O B2953440 1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea CAS No. 1207032-44-7

1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea

Cat. No. B2953440
CAS RN: 1207032-44-7
M. Wt: 356.445
InChI Key: ROLHVBXELCSDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea, commonly known as F-18 FP-TZTP, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a significant role in learning and memory processes, as well as in the development of neurological disorders such as Alzheimer's disease and schizophrenia.

Scientific Research Applications

Antiparasitic and Antimicrobial Activities

Research has identified certain amide and urea derivatives of thiazol-2-ethylamines, which include structures related to the compound , showing activity against Trypanosoma brucei rhodesiense , the causative agent of human African trypanosomiasis. This study highlights the potential of these derivatives in developing treatments for parasitic infections, emphasizing the critical role of structural analogs in medicinal chemistry (Patrick et al., 2016). Additionally, compounds similar to the target molecule have demonstrated antifungal activity , providing insights into their application in agricultural sciences and food chemistry to combat fungal pathogens (Mishra et al., 2000).

Corrosion Inhibition

In the field of materials science, derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is vital for industrial processes, where corrosion resistance can significantly extend the lifespan and reliability of metal components (Mistry et al., 2011).

Antimicrobial and Antiviral Activities

Research has also focused on the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which were tested for antimicrobial, antilipase, and antiurease activities . Some of these compounds exhibited significant activities, highlighting the broad potential of piperazine and urea derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Crystal Structure Analysis

The study of the crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid , provides valuable insights into the molecular conformation, aiding in the design and synthesis of new chemical entities with desired properties (Faizi et al., 2016).

Antiviral and Antimicrobial Research

New urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their antiviral and antimicrobial activities , suggesting the versatility of these compounds in addressing various infectious diseases (Reddy et al., 2013).

properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-16-2-6-18(7-3-16)23-20(26)22-10-11-24-12-14-25(15-13-24)19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLHVBXELCSDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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